N-(5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl)-2-(methylsulfonyl)benzamide
Description
This compound is a heterocyclic derivative featuring a 1,3,4-oxadiazole core substituted with a 2,5-dichlorothiophen-3-yl group and a 2-(methylsulfonyl)benzamide moiety. The 1,3,4-oxadiazole ring is a five-membered aromatic heterocycle known for its metabolic stability and role in medicinal chemistry, particularly in enzyme inhibition and antimicrobial applications .
Properties
IUPAC Name |
N-[5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl]-2-methylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl2N3O4S2/c1-25(21,22)9-5-3-2-4-7(9)12(20)17-14-19-18-13(23-14)8-6-10(15)24-11(8)16/h2-6H,1H3,(H,17,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPDQZYLBDQBKJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC=C1C(=O)NC2=NN=C(O2)C3=C(SC(=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl2N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl)-2-(methylsulfonyl)benzamide is a compound that has garnered attention in various fields of biological research due to its potential therapeutic properties. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure features a benzamide core substituted with a methylsulfonyl group and an oxadiazole moiety linked to a dichlorothiophene. This unique arrangement contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C12H10Cl2N4O3S |
| Molecular Weight | 335.20 g/mol |
| CAS Number | Not specified |
1. Antifungal Activity
Research indicates that compounds similar to this compound exhibit significant antifungal properties. For instance, studies on related benzamides have shown effective inhibition against Sclerotinia sclerotiorum, with EC50 values indicating low toxicity and high efficacy .
2. Insecticidal Activity
The compound has also been evaluated for its insecticidal properties. Preliminary bioassays have demonstrated lethal activities against various pests such as Mythimna separate and Helicoverpa armigera. For example, certain derivatives showed over 70% efficacy at concentrations around 500 mg/L .
3. Neurological Disorders
There is emerging evidence suggesting that oxadiazole derivatives may modulate metabotropic glutamate receptors (mGluR5), which are implicated in neurological and psychiatric disorders. This modulation could provide therapeutic avenues for conditions like anxiety and chronic pain .
Case Study 1: Antifungal Efficacy
A study reported that a related compound exhibited an inhibition rate of 86.1% against Sclerotinia sclerotiorum, outperforming the control drug quinoxyfen (77.8%). The EC50 was determined to be 6.67 mg/L, indicating strong antifungal potential .
Case Study 2: Insecticidal Properties
In another investigation, a series of oxadiazole-containing benzamides were tested for their insecticidal activities. Compound 14q showed a significant mortality rate against Mythimna separate at concentrations as low as 500 mg/L .
Structure-Activity Relationship (SAR)
The biological activity of this compound appears to be influenced by several structural features:
- Substituents on the Benzene Ring : Electron-withdrawing groups enhance antifungal activity.
- Oxadiazole Moiety : This functional group is critical for both antifungal and insecticidal activities.
- Methylsulfonyl Group : This substitution has been linked to improved solubility and bioavailability.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues:
The compound belongs to the 1,3,4-oxadiazole class, which includes derivatives with diverse substituents influencing their biological and physicochemical properties. Key comparisons are outlined below:
Key Insights:
Synthetic Accessibility :
- Toxicity Considerations: Dichlorothiophene may confer higher cytotoxicity compared to non-halogenated analogs (e.g., LMM11’s furan), though the methylsulfonyl group could mitigate reactivity by stabilizing the molecule against metabolic oxidation .
Physicochemical Properties (Estimated):
| Property | Target Compound | LMM5 | LMM11 |
|---|---|---|---|
| Molecular Weight | 442.3 g/mol | 493.5 | 461.5 |
| logP | ~3.5 | ~2.8 | ~3.1 |
| Hydrogen Bond Acceptors | 7 | 8 | 7 |
Research Findings and Implications
While direct biological data for the target compound are absent in the provided evidence, structural analogs like LMM5 and LMM11 demonstrate potent antifungal activity via Trr1 inhibition . The dichlorothiophene and methylsulfonyl groups in the target compound suggest improved target engagement and pharmacokinetics over these analogs. Future studies should prioritize in vitro assays against fungal pathogens and toxicity profiling to validate these hypotheses.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl)-2-(methylsulfonyl)benzamide?
- Methodology : The compound can be synthesized via cyclization of a thiosemicarbazide intermediate followed by sulfonylation. For example, similar oxadiazole derivatives are synthesized by reacting hydrazides with carbon disulfide under basic conditions (KOH/ethanol) to form 1,3,4-oxadiazole rings . The methylsulfonyl group can be introduced via nucleophilic substitution using methanesulfonyl chloride in the presence of a base like triethylamine .
- Key Considerations : Monitor reaction progress via TLC and optimize temperature (e.g., reflux in ethanol for 5–10 hours). Purify using column chromatography (silica gel, ethyl acetate/hexane gradient) .
Q. How can the purity and structural integrity of this compound be validated?
- Methodology :
- Spectroscopy : Use -NMR to confirm proton environments (e.g., methylsulfonyl protons at ~3.3 ppm, dichlorothiophene protons at ~6.8–7.5 ppm) .
- Chromatography : HPLC with a C18 column (acetonitrile/water mobile phase) to assess purity (>95%).
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]) .
Q. What preliminary biological assays are suitable for evaluating its bioactivity?
- Methodology :
- Antimicrobial Activity : Broth microdilution assay against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values calculated .
- Anticancer Screening : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 1–100 µM, comparing IC values to reference drugs like doxorubicin .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?
- Methodology :
- Substituent Variation : Synthesize analogs by replacing the dichlorothiophene moiety with fluorophenyl or methyl groups to assess electronic effects. Compare activity trends using dose-response curves .
- Functional Group Modifications : Introduce hydrophilic groups (e.g., hydroxyl, carboxyl) to improve solubility while monitoring changes in cytotoxicity .
- Data Interpretation : Use statistical tools (e.g., ANOVA) to correlate structural changes with activity shifts.
Q. How can contradictory results in biological activity across studies be resolved?
- Methodology :
- Assay Standardization : Ensure consistent cell culture conditions (e.g., passage number, serum concentration) and compound dissolution (DMSO concentration ≤0.1%) .
- Control Replication : Include positive controls (e.g., ciprofloxacin for antimicrobial assays) and validate results across multiple labs.
- Meta-Analysis : Compare data from independent studies to identify confounding variables (e.g., solvent effects, incubation time) .
Q. What computational strategies can predict the compound’s mechanism of action?
- Methodology :
- Molecular Docking : Use AutoDock Vina to simulate binding to targets like COX-2 (for anti-inflammatory activity) or topoisomerase II (anticancer). Validate with MD simulations (e.g., GROMACS) to assess binding stability .
- Pharmacophore Modeling : Identify critical interaction points (e.g., hydrogen bonds with the oxadiazole ring) using Schrödinger’s Phase .
Q. How can the compound’s stability under experimental conditions be assessed?
- Methodology :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
